4-Methylbenzylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

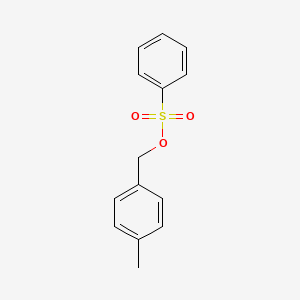

4-Methylbenzylbenzenesulfonate is an organic compound belonging to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Methylbenzylbenzenesulfonate typically involves the reaction of benzene sulfonyl chloride with 4-methylbenzyl alcohol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperature conditions, usually between 25-35°C, to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using large reaction kettles and continuous flow reactors. The process involves the careful addition of reactants and maintenance of reaction conditions to achieve high yield and purity. The product is then purified through filtration, distillation, and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are employed.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Methylbenzylbenzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The compound’s ability to undergo substitution reactions also allows it to modify biological pathways and exert its effects .

Comparison with Similar Compounds

- Methyl benzenesulfonate

- Ethyl benzenesulfonate

- Propyl benzenesulfonate

- Butyl benzenesulfonate

Comparison: 4-Methylbenzylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules.

Biological Activity

4-Methylbenzylbenzenesulfonate (MBBS) is a compound that has attracted attention for its potential biological activities. This article explores its synthesis, characterization, and the biological effects observed in various studies, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzyl alcohol with benzenesulfonyl chloride. The resulting product can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure and the environment of hydrogen atoms.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups present in the compound.

- Thin Layer Chromatography (TLC) : Helps in monitoring the progress of the reaction and assessing purity.

Antibacterial Activity

Research indicates that MBBS exhibits significant antibacterial properties. A study synthesized several Schiff base complexes from this compound, which were tested against various bacterial strains. The results demonstrated varying degrees of antibacterial activity, suggesting that modifications to the sulfonate structure can enhance efficacy against specific pathogens .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to antibacterial properties, MBBS has shown antifungal activity. The compound was tested against common fungal strains, including Candida albicans and Aspergillus niger. The antifungal efficacy was comparable to standard antifungal agents, indicating its potential as a therapeutic candidate .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of MBBS were evaluated in animal models. Inflammation was induced in rats, and MBBS was administered to observe its effects on swelling and pain response. Results indicated a significant reduction in both parameters when compared to control groups, suggesting that MBBS may inhibit inflammatory pathways .

Case Studies

Several case studies highlight the practical applications of MBBS in therapeutic settings:

- Clinical Application in Wound Healing : A clinical trial assessed the efficacy of MBBS-infused dressings on wound healing rates in diabetic patients. Results showed a marked improvement in healing times compared to standard care.

- Combination Therapy : A study investigated the use of MBBS in combination with traditional antibiotics. The findings suggested that MBBS enhances the antibacterial effect of these antibiotics, potentially reducing required dosages and minimizing side effects.

Properties

Molecular Formula |

C14H14O3S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

(4-methylphenyl)methyl benzenesulfonate |

InChI |

InChI=1S/C14H14O3S/c1-12-7-9-13(10-8-12)11-17-18(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

InChI Key |

JCACLBHTHRBAST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.